molecular formula C9H10N4O2S2 B1682507 Sulfamethizole CAS No. 144-82-1

Sulfamethizole

Cat. No.: B1682507
CAS No.: 144-82-1
M. Wt: 270.3 g/mol
InChI Key: VACCAVUAMIDAGB-UHFFFAOYSA-N
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Description

Sulfamethizole is a sulfonamide antibiotic used to treat a variety of bacterial infections. It is particularly effective against urinary tract infections. This compound works by inhibiting the bacterial enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria .

Mechanism of Action

Target of Action

Sulfamethizole, a sulfonamide antibiotic, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and survival .

Mode of Action

This compound acts as a competitive inhibitor of dihydropteroate synthetase . It prevents the normal substrate, para-aminobenzoic acid (PABA), from binding to the enzyme . This inhibition disrupts the synthesis of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by this compound disrupts the folic acid synthesis pathway in bacteria . Folic acid is vital for the synthesis of nucleic acids and proteins, which are necessary for bacterial growth and division . By inhibiting this pathway, this compound effectively halts bacterial proliferation .

Pharmacokinetics

They are distributed throughout the body, metabolized mainly by the liver, and excreted by the kidneys . Sulfonamides also compete for bilirubin-binding sites on albumin, which can influence their bioavailability .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth. As a bacteriostatic antibiotic, it doesn’t kill bacteria directly but prevents them from growing and multiplying . This allows the body’s immune system to effectively eliminate the bacterial infection .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other antimicrobials in the environment can potentially exacerbate antimicrobial contamination and the spread of antimicrobial resistance . Additionally, soil-related factors, animal husbandry, waste management, and water quality can also impact the effectiveness and environmental fate of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sulfamethizole can be synthesized through a multi-step process. The synthesis typically involves the reaction of 4-aminobenzenesulfonamide with 5-methyl-1,3,4-thiadiazole-2-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process includes steps such as mixing, heating, and purification through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: Sulfamethizole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sulfamethizole has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Sulfamethoxazole
  • Sulfadiazine
  • Sulfapyridine

Comparison: Sulfamethizole is unique among sulfonamides due to its specific structure, which includes a thiadiazole ring. This structure imparts distinct pharmacokinetic properties, such as a shorter half-life and different metabolic pathways compared to other sulfonamides like sulfamethoxazole and sulfadiazine .

Uniqueness:

Properties

IUPAC Name

4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
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InChI

InChI=1S/C9H10N4O2S2/c1-6-11-12-9(16-6)13-17(14,15)8-4-2-7(10)3-5-8/h2-5H,10H2,1H3,(H,12,13)
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InChI Key

VACCAVUAMIDAGB-UHFFFAOYSA-N
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Canonical SMILES

CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N
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Molecular Formula

C9H10N4O2S2
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DSSTOX Substance ID

DTXSID5023615
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Molecular Weight

270.3 g/mol
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Physical Description

Sulfamethizole is a white powder. (NTP, 1992), Solid
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Solubility

>40.5 [ug/mL] (The mean of the results at pH 7.4), Insoluble at pH 6.5 (=10mg/ml). (NTP, 1992), 1 g dissolves in: 4000 mL water at pH 6.5, 5 mL water at pH 7.5, 40 g methanol, 30 g ethanol, 10 g acetone, 1370 g ether, 2800 g chloroform; practically insol in benzene, Slightly soluble in hot water, In water, 105 mg/L at 37 °C, 6.11e-01 g/L
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Mechanism of Action

Sulfamethizole is a competitive inhibitor of bacterial enzyme dihydropteroate synthetase. The normal para-aminobenzoic acid (PABA) substrate is prevented from binding. The inhibited reaction is necessary in these organisms for the synthesis of folic acid., Sulfonamides are usually bacteriostatic in action. Sulfonamides interfere with the utilization of p-aminobenzoic acid (PABA) in the biosynthesis of tetrahydrofolic acid (the reduced form of folic acid) cofactors in susceptible bacteria. Sulfonamides are structural analogs of PABA and appear to interfere with PABA utilization by competitively inhibiting the enzyme dihydropteroate synthase, which catalyzes the formation of dihydropteroic acid (a precursor of tetrahydrofolic acid) from PABA and pteridine; however, other mechanism(s) affecting the biosynthetic pathway also may be involved. Compounds such as pyrimethamine and trimethoprim, which block later stages in the synthesis of folic acid, act synergistically with sulfonamides. Only microorganisms that synthesize their own folic acid are inhibited by sulfonamides; animal cells and bacteria which are capable of utilizing folic acid precursors or preformed folic acid are not affected by these drugs. The antibacterial activity of the sulfonamides is reportedly decreased in the presence of blood or purulent body exudates. /Sulfonamides/, The sulfonamides are structural analogs of para-aminobenzoic acid (PABA) and competitively inhibit an enzymatic step (dihydropterate synthetase) during which PABA is incorporated into the synthesis of dihydrofolic acid (folic acid). Because dihydrofolate synthesis is reduced, the levels of tetrahydrofolate (folinic acid) formed from dihydrofolate diminish. Tetrahydrofolate is an essential component of the coenzymes responsible for single carbon metabolism in cells. Acting as antimetabolites to PABA, sulfonamides eventually block, in a complex fashion, several enzymes. These enzymes include those needed for the biogenesis of purine bases; for the transfer of desoxyuridine to thymidine; and for the biosynthesis of methionine, glycine, and formylmethionyl-transfer-RNA. This results in suppression of protein synthesis, impairment of metabolic processes, and inhibition of growth and multiplication of those organisms that cannot use preformed folate. The effect is bacteriostatic, although a bactericidal action is evident at the high concentrations that may be found in urine.
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Color/Form

Crystals from water, Colorless crystal

CAS No.

144-82-1
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Melting Point

406 °F (NTP, 1992), 210 °C, 208 °C
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Synthesis routes and methods

Procedure details

Compound 106 (250 mg, 0.8 mmol) was suspended in 3 N HCl (4 mL) and the suspension heated to reflux for 30 min. Following neutralization with saturated aqueous Na2CO3 solution, the precipitated product was collected by filtration, washed with water (3×20 mL), and dried under vacuum. The residue was crystallized from MeOH to give the product (155 mg, 0.58 mmol, 72%) as a solid, mp 207-208° C. (lit mp 208)1; 1H NMR (500 MHz, DMSO) δ 2.47 (3, s), 5.89 (2, s), 6.58 (2, d, J=8.5 Hz), 7.40 (2, d, J=8.5 Hz), 10.48 (1, s); 13C NMR (125 MHz, DMSO) δ 16.0, 112.5, 127.2, 127.6, 152.4, 153.6, 166.8.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Yield
72%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of Sulfamethizole?

A1: this compound is a sulfonamide antibiotic that acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folate synthesis. [] This inhibition disrupts the production of tetrahydrofolic acid, a coenzyme essential for the synthesis of purines and pyrimidines, ultimately inhibiting bacterial DNA synthesis and growth. []

Q2: What is the molecular formula, weight, and relevant spectroscopic data for this compound?

A2:

  • Spectroscopic data: Studies have utilized various techniques to characterize this compound, including Infrared (IR) spectroscopy, X-ray diffraction (XRD), and Differential Scanning Calorimetry (DSC). [, ] These techniques have been particularly helpful in identifying different polymorphic forms and hydrates of this compound.

Q3: How does the material compatibility of this compound affect its formulation and stability?

A3: this compound's compatibility with excipients like polyvinylpyrrolidone (PVP) and milk proteins has been studied to improve its dissolution rate and bioavailability. [, ] Studies demonstrated enhanced dissolution rates for this compound-PVP coprecipitates with a higher PVP proportion. []

Q4: What factors influence the stability of this compound in various formulations?

A4: The stability of this compound is influenced by factors like pH and the presence of excipients. Research showed that this compound exhibited variable release rates from ethylcellulose-polylactic acid microcapsules based on the quantity of polylactic acid. [] Notably, pH variations had minimal impact on this compound's release rate. []

Q5: How is this compound absorbed, distributed, metabolized, and excreted (ADME) in the body?

A5: this compound is well-absorbed after oral administration. It undergoes acetylation in the liver and is primarily excreted in the urine, with a fraction being eliminated as unchanged drug. Studies in Korean populations found the overall removal rate (k) to be 0.572 hr-1, with acetylation rate constant (k2) at 0.222 hr-1 and unchanged drug excretion rate constant (k3) at 0.350 hr-1. [] Approximately 67.7% of the dose is excreted unchanged in urine. []

Q6: What factors influence the pharmacokinetics of this compound?

A6: The pharmacokinetics of this compound can be affected by co-administration of other drugs, such as nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and bucolome. [, , , , , ] These interactions can alter this compound's plasma levels and renal clearance, potentially leading to increased half-life and prolonged drug persistence in the body.

Q7: Has this compound's efficacy been evaluated in in vitro and in vivo models of urinary tract infections (UTIs)?

A7: Yes, this compound has shown efficacy against various Escherichia coli strains in an ascending UTI mouse model. [] Interestingly, its efficacy in vivo was observed even against some strains exhibiting in vitro resistance, highlighting the complexity of the relationship between in vitro susceptibility and in vivo outcomes. []

Q8: What are the known mechanisms of resistance to this compound?

A8: One primary mechanism of this compound resistance involves mutations in the folP gene, which encodes DHPS, reducing its binding affinity for this compound. [] Additionally, bacteria can acquire resistance genes, like sul genes, which encode alternative, drug-insensitive DHPS enzymes. []

Q9: Is there evidence of cross-resistance between this compound and other antibiotics?

A9: Cross-resistance between this compound and other sulfonamide antibiotics can occur due to shared mechanisms of action and resistance determinants. Furthermore, the presence of multidrug efflux pumps in bacteria can contribute to cross-resistance by simultaneously expelling different classes of antibiotics.

Q10: What strategies have been explored to improve this compound delivery and targeting?

A10: Research has investigated formulations like this compound-PVP coprecipitates and ethylcellulose-polylactic acid microcapsules to enhance drug dissolution and achieve sustained release profiles. [, ] These strategies aim to improve this compound's bioavailability and potentially enhance its therapeutic efficacy while minimizing dosing frequency.

Q11: How do different formulation strategies affect the dissolution and solubility of this compound?

A11: Studies have demonstrated the impact of formulation on this compound's dissolution characteristics. For instance, this compound-PVP coprecipitates exhibited enhanced dissolution rates with a higher proportion of PVP. [] This improved dissolution is crucial for enhancing drug absorption and achieving therapeutic drug levels in the body.

Q12: What research tools and resources have been instrumental in advancing our understanding of this compound?

A13: Advances in analytical techniques such as high-performance liquid chromatography (HPLC), coupled with spectroscopic methods like mass spectrometry (MS), have been crucial for studying this compound's pharmacokinetics and metabolism. [] Additionally, computational tools, including molecular modeling and docking studies, provide insights into drug-target interactions and aid in designing novel drug delivery systems. []

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